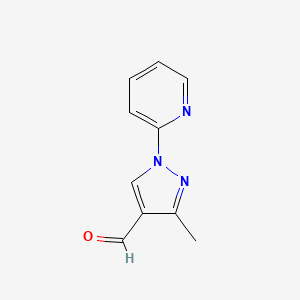![molecular formula C7H9N5 B13006773 1-{[1,2,4]Triazolo[4,3-a]pyrimidin-3-yl}ethan-1-amine](/img/structure/B13006773.png)
1-{[1,2,4]Triazolo[4,3-a]pyrimidin-3-yl}ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[1,2,4]Triazolo[4,3-a]pyrimidin-3-yl}ethan-1-amine is a heterocyclic compound that features a triazolo-pyrimidine core. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as a scaffold for drug development. The unique structure of this compound allows it to interact with various biological targets, making it a promising candidate for therapeutic research.
Preparation Methods
The synthesis of 1-{[1,2,4]Triazolo[4,3-a]pyrimidin-3-yl}ethan-1-amine can be achieved through several routes. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free, additive-free method is eco-friendly and results in high yields . Another approach involves the one-pot catalyst-free procedure at room temperature using dibenzoylacetylene and triazole derivatives . These methods highlight the versatility and efficiency of synthesizing this compound.
Chemical Reactions Analysis
1-{[1,2,4]Triazolo[4,3-a]pyrimidin-3-yl}ethan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly with halides and other electrophiles.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures
Common reagents used in these reactions include hydrochloric acid for hydrolysis, methanol and ethanol for nucleophilic substitutions, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-{[1,2,4]Triazolo[4,3-a]pyrimidin-3-yl}ethan-1-amine has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for developing inhibitors targeting cyclin-dependent kinases (CDKs), which are crucial in cancer treatment.
Antimicrobial Agents: Derivatives of this compound have shown significant antimicrobial activities, making them potential candidates for developing new antibiotics.
Antiviral Research: The compound has been explored for its antiviral properties, particularly against various viral strains.
Agricultural Chemistry: It is used in the synthesis of agrochemicals with enhanced efficacy against pests and diseases.
Mechanism of Action
The mechanism of action of 1-{[1,2,4]Triazolo[4,3-a]pyrimidin-3-yl}ethan-1-amine involves its interaction with specific molecular targets. For instance, as a CDK inhibitor, it binds to the active site of CDK2, preventing the phosphorylation of target proteins and thereby inhibiting cell cycle progression . This leads to the induction of apoptosis in cancer cells. The compound’s ability to form hydrogen bonds with key amino acids in the active site is crucial for its inhibitory activity .
Comparison with Similar Compounds
1-{[1,2,4]Triazolo[4,3-a]pyrimidin-3-yl}ethan-1-amine can be compared with other similar compounds such as:
Pyrazolo[3,4-d]pyrimidine: Another CDK inhibitor with a similar mechanism of action but different structural features.
1,2,4-Triazolo[1,5-a]pyridines: These compounds share a similar triazolo core but differ in their biological activities and applications.
1,2,4-Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial properties, this compound has a different heterocyclic framework.
The uniqueness of this compound lies in its specific interactions with CDKs and its potential for developing targeted cancer therapies.
Properties
Molecular Formula |
C7H9N5 |
|---|---|
Molecular Weight |
163.18 g/mol |
IUPAC Name |
1-([1,2,4]triazolo[4,3-a]pyrimidin-3-yl)ethanamine |
InChI |
InChI=1S/C7H9N5/c1-5(8)6-10-11-7-9-3-2-4-12(6)7/h2-5H,8H2,1H3 |
InChI Key |
PJGHWNLFALHMCN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NN=C2N1C=CC=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-chloropyrido[2,3-d]pyrimidine-2-carboxylate](/img/structure/B13006708.png)
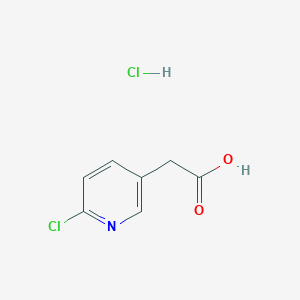
![Ethyl 2-amino-5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B13006721.png)

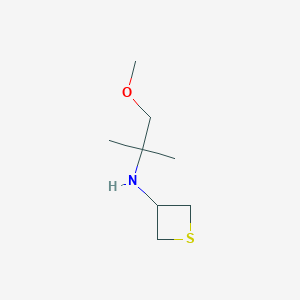
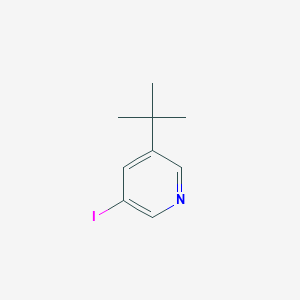

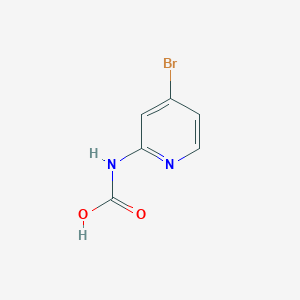
![[3-nitro-5-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B13006752.png)
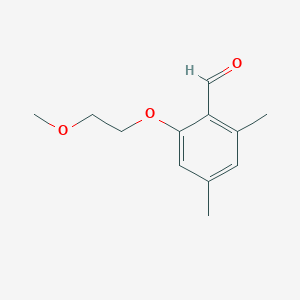
![tert-butyl(1R,5R)-3,9-diazabicyclo[3.3.2]decane-9-carboxylatehydrochloride](/img/structure/B13006780.png)
![(4-Ethyl-5-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid](/img/structure/B13006781.png)
![tert-Butyl9-cyano-2-azaspiro[5.5]undecane-2-carboxylate](/img/structure/B13006786.png)
